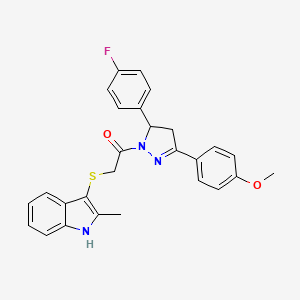
1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C27H24FN3O2S and its molecular weight is 473.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to consolidate existing research findings regarding its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H21FN2O3S |
| Molecular Weight | 424.487 g/mol |
| CAS Number | [Not specified] |
| LogP | 5.575 |
| Polar Surface Area | 21.46 Ų |
This compound features a pyrazole ring connected to various aromatic groups, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole core followed by functionalization with indole and thioketone moieties. Various methods have been reported in the literature for synthesizing similar pyrazole derivatives, which can serve as templates for understanding the synthesis of this specific compound.
Antitumor Activity
Recent studies have demonstrated that compounds related to pyrazole derivatives exhibit significant antitumor activity. For instance, a related study illustrated that modifications in the phenyl moiety can enhance the antitumor properties by affecting tubulin polymerization inhibition . The specific compound may similarly interact with cellular mechanisms to exert cytotoxic effects on cancer cells.
Antiviral Activity
In addition to antitumor properties, certain pyrazole derivatives have been evaluated for antiviral activity. Research indicates that structural variations can lead to compounds with selective antiviral effects against various viral strains . The presence of fluorine and methoxy groups in this compound may contribute to its antiviral efficacy through enhanced interactions with viral proteins or host cell receptors.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Antioxidant Properties : Pyrazole derivatives often exhibit antioxidant activities, potentially mitigating oxidative stress within cells .
Case Studies
Several case studies have highlighted the efficacy of pyrazole-based compounds:
- Antitumor Efficacy : A study involving a series of pyrazole derivatives demonstrated their ability to inhibit tumor growth in xenograft models, suggesting promising therapeutic potential .
- Molecular Docking Studies : Computational analyses have indicated that these compounds can effectively bind to key proteins involved in cancer progression and viral replication, further supporting their role as potential drug candidates .
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2S/c1-17-27(22-5-3-4-6-23(22)29-17)34-16-26(32)31-25(19-7-11-20(28)12-8-19)15-24(30-31)18-9-13-21(33-2)14-10-18/h3-14,25,29H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPBTSFHLNARSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














